

Physicochemical properties of 2-Pyridin-3-yl-azepane

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Compound of Interest

Compound Name: 2-Pyridin-3-yl-azepane

Cat. No.: B153521

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An In-depth Technical Guide to the Physicochemical Properties of **2-Pyridin-3-yl-azepane**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Pyridin-3-yl-azepane**, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating both a basic azepane ring and an aromatic pyridine moiety, its behavior in biological and chemical systems is dictated by a unique interplay of properties such as acidity (pKa), lipophilicity (logP), and solubility. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven experimental protocols for the precise determination of these critical parameters. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Molecular Overview

2-Pyridin-3-yl-azepane belongs to a class of compounds characterized by a saturated seven-membered azacycloalkane (azepane) ring linked to a pyridine ring. The specific linkage at the 3-position of the pyridine ring influences the electronic and steric properties of the molecule, distinguishing it from its 2- and 4-positional isomers. The presence of two nitrogen atoms—one aliphatic and highly basic in the azepane ring, and one aromatic and less basic in the pyridine ring—is a central feature governing its physicochemical profile. Understanding these properties

is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation and analytical strategies.

Molecular Structure:

Caption: 2D structure of **2-Pyridin-3-yl-azepane**.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The following table summarizes the key identifiers and computed properties for **2-Pyridin-3-yl-azepane**.

Identifier / Property	Value	Source
IUPAC Name	2-(pyridin-3-yl)azepane	PubChem[1]
CAS Number	130342-99-3	Alchem.Pharmtech[2]
Molecular Formula	C ₁₁ H ₁₆ N ₂	PubChem[1]
Molecular Weight	176.26 g/mol	PubChem[1]
Monoisotopic Mass	176.13135 Da	PubChem[1]
Predicted XlogP	1.3	PubChem[1]
Predicted pKa	Not available. Requires experimental determination.	-
Solubility	Not available. Requires experimental determination.	-
Melting/Boiling Point	Not available. Requires experimental determination.	-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For **2-Pyridin-3-yl-azepane**, two pKa values are anticipated corresponding to the protonation of the two nitrogen atoms. The aliphatic secondary amine of the azepane ring is expected to be significantly more basic (higher pKa) than the sp²-hybridized nitrogen of the pyridine ring. This differential basicity is critical for understanding its interaction with biological targets, its solubility profile, and its behavior in chromatographic separations.

Expertise & Causality:

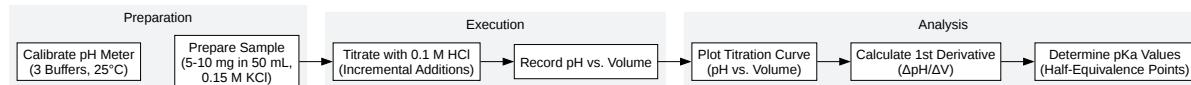
The azepane nitrogen, being a saturated secondary amine, readily accepts a proton. Its pKa is expected to be in the range of 10-11, similar to other cyclic amines like hexamethyleneimine ($\text{pKa} \approx 11.07$)[3]. The pyridine nitrogen's basicity is substantially lower ($\text{pKa} \approx 5$) due to the nitrogen lone pair residing in an sp² orbital and the electron-withdrawing nature of the aromatic ring. Therefore, at physiological pH (~7.4), the azepane nitrogen will be almost completely protonated, rendering the molecule cationic, while the pyridine nitrogen will be largely unprotonated.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for determining the pKa values of **2-Pyridin-3-yl-azepane**.

- System Preparation & Calibration:
 - Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
 - The titrant, typically 0.1 M HCl, should be standardized against a primary standard like Tris(hydroxymethyl)aminomethane. The sample will be titrated with acid to determine the pKa of the conjugate base.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Pyridin-3-yl-azepane** and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent.

- Causality: An aqueous solution with a co-solvent (e.g., methanol or DMSO) may be necessary if aqueous solubility is low. The co-solvent percentage should be kept minimal (<10%) to reduce its effect on the apparent pKa. The solution should be ionic strength adjusted (e.g., with 0.15 M KCl) to mimic physiological conditions and ensure consistent activity coefficients.
- Titration Procedure:
 - Place the sample solution in a jacketed beaker maintained at a constant temperature (25 °C).
 - Immerse the calibrated pH electrode and a temperature probe into the solution.
 - Begin stirring gently.
 - Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).
 - Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.
- Data Analysis:
 - Plot the pH versus the volume of titrant added to generate a titration curve.
 - The pKa values correspond to the pH at the half-equivalence points. For a more accurate determination, calculate the first derivative ($\Delta\text{pH}/\Delta V$) of the curve; the peaks will indicate the equivalence points.
 - Specialized software can be used to fit the titration data to the Henderson-Hasselbalch equation and refine the pKa values. Two inflection points are expected, corresponding to the two nitrogen atoms.



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Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Measuring Membrane Permeability Potential

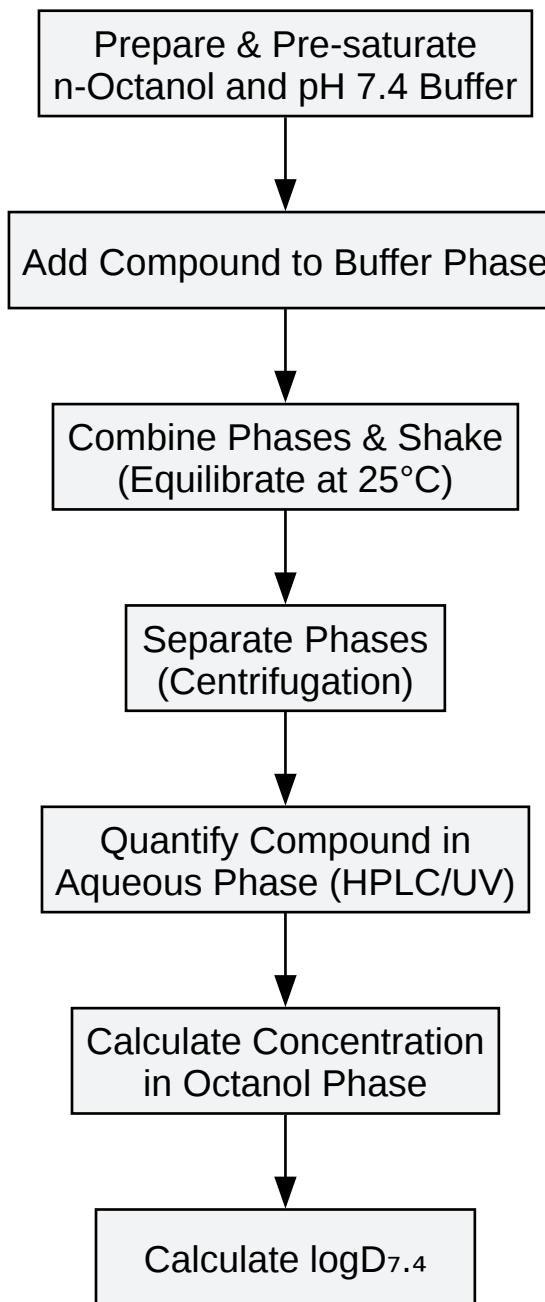
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of a drug's ability to cross cell membranes. The predicted XlogP of 1.3 for **2-Pyridin-3-yl-azepane** suggests moderate lipophilicity.^[1] However, experimental verification is essential as the ionization state, which is pH-dependent, will heavily influence partitioning. The distribution coefficient (logD) is therefore a more physiologically relevant parameter, measured at a specific pH (typically 7.4).

Protocol: logD_{7.4} Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.

- Phase Preparation:
 - Prepare a phosphate buffer solution at pH 7.4.
 - Pre-saturate the n-octanol with the pH 7.4 buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.

- Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would introduce significant error.
- Sample Preparation and Partitioning:
 - Prepare a stock solution of **2-Pyridin-3-yl-azepane** in the pre-saturated buffer. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.
 - In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., 5 mL of each).
 - Agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
 - Trustworthiness: The system must reach equilibrium. Preliminary experiments should be run to determine the minimum time required for partitioning to stabilize.
- Phase Separation and Analysis:
 - Separate the two phases by centrifugation (e.g., 2000 x g for 10 minutes) to ensure a clean separation.
 - Carefully withdraw an aliquot from the aqueous phase.
 - Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
 - The concentration in the n-octanol phase is determined by mass balance: $C(\text{octanol}) = [C(\text{initial}) - C(\text{aqueous})] * (V(\text{aqueous})/V(\text{octanol}))$.
- Calculation:
 - Calculate the $\log D_{7.4}$ using the formula: $\log D_{7.4} = \log_{10} [C(\text{octanol}) / C(\text{aqueous})]$



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Caption: Experimental workflow for logD determination.

Structural and Analytical Characterization

Confirming the identity and purity of **2-Pyridin-3-yl-azepane** requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The spectrum is expected to show distinct regions.
 - Aromatic Region (δ 7.0-8.5 ppm): Four protons from the pyridine ring will appear here, with characteristic splitting patterns (doublets, doublet of doublets) reflecting their coupling.
 - Aliphatic Region (δ 1.5-3.5 ppm): Protons on the azepane ring will appear in this region. The proton at the C2 position (adjacent to both the nitrogen and the pyridine ring) will likely be the most downfield of the aliphatic signals. The broadness of the N-H proton signal can be confirmed by D_2O exchange.
- ^{13}C NMR:
 - Aromatic Region (δ 120-150 ppm): Five signals are expected for the five distinct pyridine carbons.
 - Aliphatic Region (δ 25-60 ppm): Six signals are expected for the six carbons of the azepane ring.

Mass Spectrometry (MS)

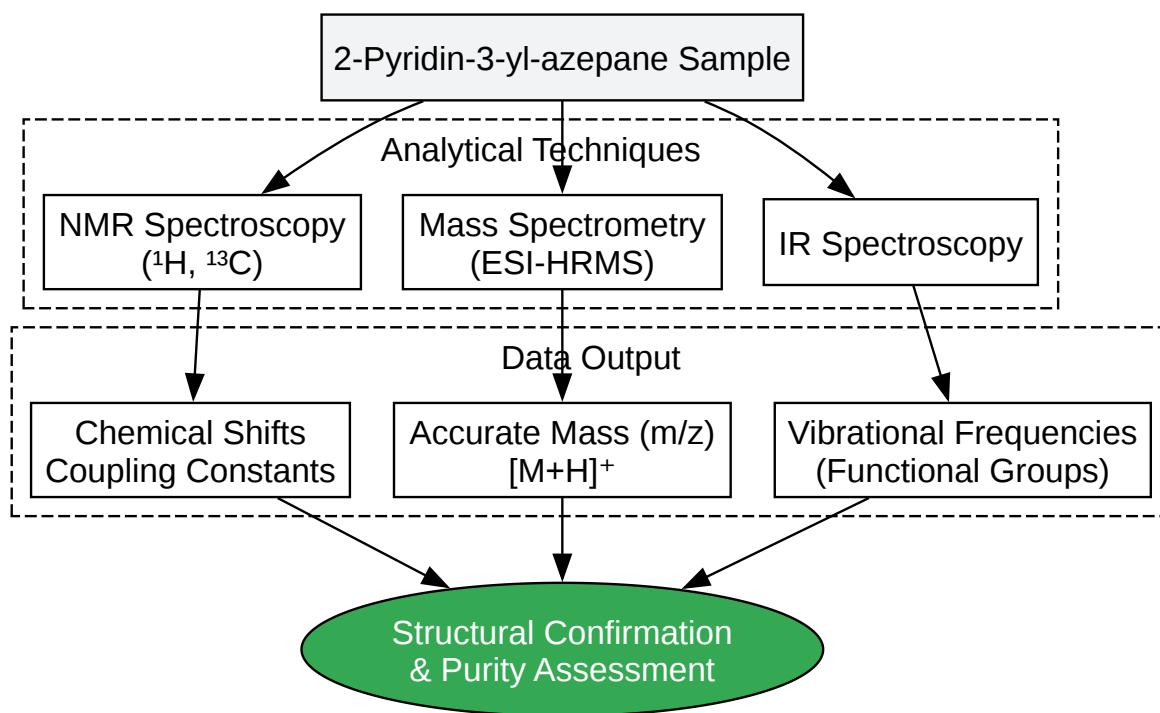
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z corresponding to a mass of approximately 177.1386.[\[1\]](#)
- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula ($\text{C}_{11}\text{H}_{16}\text{N}_2$).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

- N-H Stretch: A moderate absorption band is expected around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the secondary amine of the azepane ring.
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} .
- C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region.



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Caption: Integrated workflow for analytical characterization.

Conclusion

The physicochemical properties of **2-Pyridin-3-yl-azepane** are defined by its dual-functional nature, containing both a highly basic aliphatic amine and a weakly basic aromatic amine. Its moderate predicted lipophilicity ($\text{XlogP} \approx 1.3$) and expected cationic state at physiological pH

are central to its potential behavior in biological systems.^[1] While predictive data provides a valuable starting point, the experimental determination of key parameters like pKa, logD, and aqueous solubility using the robust protocols detailed in this guide is essential for any substantive research or development program. The collective data from these analyses will provide the critical foundation needed to advance the study of this compound.

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